molecular formula C19H19N3O2 B6347800 4-(2,3-Dimethoxyphenyl)-6-(2-methylphenyl)pyrimidin-2-amine CAS No. 1354929-72-8

4-(2,3-Dimethoxyphenyl)-6-(2-methylphenyl)pyrimidin-2-amine

Cat. No. B6347800
CAS RN: 1354929-72-8
M. Wt: 321.4 g/mol
InChI Key: YBOIRYNPZACUQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2,3-Dimethoxyphenyl)-6-(2-methylphenyl)pyrimidin-2-amine (DMPPM) is a small molecule that has been studied for its potential applications in a variety of scientific research areas. DMPPM has been found to possess a range of biochemical and physiological effects, as well as a variety of advantages and limitations for lab experiments.

Scientific Research Applications

4-(2,3-Dimethoxyphenyl)-6-(2-methylphenyl)pyrimidin-2-amine has been studied for its potential applications in a variety of scientific research areas. It has been used as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins. 4-(2,3-Dimethoxyphenyl)-6-(2-methylphenyl)pyrimidin-2-amine has also been studied for its potential applications in the treatment of certain types of cancer, as well as for its ability to modulate the activity of certain ion channels in the brain. Additionally, 4-(2,3-Dimethoxyphenyl)-6-(2-methylphenyl)pyrimidin-2-amine has been studied for its potential to treat inflammation and pain, as well as for its potential applications in the treatment of Alzheimer’s disease.

Mechanism of Action

The exact mechanism of action of 4-(2,3-Dimethoxyphenyl)-6-(2-methylphenyl)pyrimidin-2-amine is not fully understood. However, it is believed that 4-(2,3-Dimethoxyphenyl)-6-(2-methylphenyl)pyrimidin-2-amine works by inhibiting the enzyme COX-2, which is involved in the production of prostaglandins. Prostaglandins are molecules that play an important role in inflammation and pain. By inhibiting the production of prostaglandins, 4-(2,3-Dimethoxyphenyl)-6-(2-methylphenyl)pyrimidin-2-amine is thought to reduce inflammation and pain. Additionally, 4-(2,3-Dimethoxyphenyl)-6-(2-methylphenyl)pyrimidin-2-amine has been found to modulate the activity of certain ion channels in the brain, which may be involved in the treatment of certain neurological disorders.
Biochemical and Physiological Effects
4-(2,3-Dimethoxyphenyl)-6-(2-methylphenyl)pyrimidin-2-amine has been found to possess a range of biochemical and physiological effects. In animal studies, 4-(2,3-Dimethoxyphenyl)-6-(2-methylphenyl)pyrimidin-2-amine has been found to reduce inflammation and pain. It has also been found to modulate the activity of certain ion channels in the brain, which may be involved in the treatment of certain neurological disorders. Additionally, 4-(2,3-Dimethoxyphenyl)-6-(2-methylphenyl)pyrimidin-2-amine has been found to possess anti-cancer properties and to possess neuroprotective effects.

Advantages and Limitations for Lab Experiments

4-(2,3-Dimethoxyphenyl)-6-(2-methylphenyl)pyrimidin-2-amine has a number of advantages and limitations for lab experiments. One advantage of 4-(2,3-Dimethoxyphenyl)-6-(2-methylphenyl)pyrimidin-2-amine is that it is a small molecule, which makes it easier to synthesize and study in the laboratory. Additionally, 4-(2,3-Dimethoxyphenyl)-6-(2-methylphenyl)pyrimidin-2-amine has been found to possess a range of biochemical and physiological effects, which makes it a useful tool for studying a variety of biological processes. However, 4-(2,3-Dimethoxyphenyl)-6-(2-methylphenyl)pyrimidin-2-amine also has some limitations. For example, it is not very stable, which can make it difficult to store and use in experiments. Additionally, 4-(2,3-Dimethoxyphenyl)-6-(2-methylphenyl)pyrimidin-2-amine is not very soluble in water, which can make it difficult to use in certain types of experiments.

Future Directions

There are a number of potential future directions for the study of 4-(2,3-Dimethoxyphenyl)-6-(2-methylphenyl)pyrimidin-2-amine. One potential direction is to further investigate its potential applications in the treatment of certain types of cancer. Additionally, further research could be conducted to investigate the potential of 4-(2,3-Dimethoxyphenyl)-6-(2-methylphenyl)pyrimidin-2-amine to modulate the activity of certain ion channels in the brain, as well as its potential applications in the treatment of Alzheimer’s disease. Additionally, further research could be conducted to investigate the potential of 4-(2,3-Dimethoxyphenyl)-6-(2-methylphenyl)pyrimidin-2-amine to treat inflammation and pain. Finally, further research could be conducted to investigate the potential of 4-(2,3-Dimethoxyphenyl)-6-(2-methylphenyl)pyrimidin-2-amine to act as an inhibitor of the enzyme COX-2.

Synthesis Methods

4-(2,3-Dimethoxyphenyl)-6-(2-methylphenyl)pyrimidin-2-amine can be synthesized by the condensation of ethyl 2-methyl-6-chloropyrimidine-4-carboxylate with 2,3-dimethoxyphenol in the presence of a base such as sodium hydroxide. This reaction requires a temperature of 200-210°C and a reaction time of 1-2 hours. The resulting product is a white solid, which can be purified by recrystallization from a mixture of methanol and dichloromethane.

properties

IUPAC Name

4-(2,3-dimethoxyphenyl)-6-(2-methylphenyl)pyrimidin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O2/c1-12-7-4-5-8-13(12)15-11-16(22-19(20)21-15)14-9-6-10-17(23-2)18(14)24-3/h4-11H,1-3H3,(H2,20,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBOIRYNPZACUQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=CC(=NC(=N2)N)C3=C(C(=CC=C3)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2,3-Dimethoxyphenyl)-6-(2-methylphenyl)pyrimidin-2-amine

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